(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Fluorescent cholesterol analogs Membrane biophysics Lipid trafficking

Researchers studying cholesterol dynamics often face the challenge of detecting cholesteryl esters without disruptive exogenous labels. This compound solves that by integrating a benzocoumarin fluorophore directly onto the cholesterol scaffold, enabling direct fluorescence microscopy. - Enables label-free tracking of cholesterol distribution in living cells, compatible with DAPI/FITC filter sets. - Supports real-time fluorescence anisotropy and FRET measurements in model membrane systems. - Serves as a fluorogenic substrate for cholesterol esterase, replacing radiolabeled [14C]-cholesteryl ester assays. Supplied with ≥95% HPLC purity, ensuring reliable performance for advanced lipid biology research.

Molecular Formula C43H56O5
Molecular Weight 652.9 g/mol
Cat. No. B11159083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Molecular FormulaC43H56O5
Molecular Weight652.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C
InChIInChI=1S/C43H56O5/c1-26(2)10-9-11-27(3)35-17-18-36-34-15-14-29-24-30(20-22-42(29,5)37(34)21-23-43(35,36)6)47-39(44)25-46-38-19-16-32-31-12-7-8-13-33(31)41(45)48-40(32)28(38)4/h7-8,12-14,16,19,26-27,30,34-37H,9-11,15,17-18,20-25H2,1-6H3/t27-,30+,34+,35-,36+,37+,42+,43-/m1/s1
InChIKeyVDLDQAOJUODQEB-FVQSQUBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Cholesteryl Ester Procurement Guide


(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic cholesteryl ester conjugate incorporating a 4-methyl-6H-benzo[c]chromen-6-one (benzocoumarin) fluorophore via an acetoxy linker . The compound (MF: C43H56O5; MW: 652.9 g/mol) combines the membrane-partitioning properties of cholesterol with the intrinsic fluorescence of benzocoumarin [1]. This dual functionality enables direct spectroscopic or microscopic detection without exogenous labeling, positioning it as a specialized tool in lipid biology and cholesterol trafficking research.

Intrinsic benzocoumarin fluorescence supports label-free detection; may reduce need for secondary labeling that can alter lipid organization
Cholesterol backbone retains membrane-intercalation properties for lipid trafficking and membrane biophysics studies
Dual-function fluorescent cholesteryl ester probe designed for cholesterol dynamics research using fluorescence microscopy

Why Generic Cholesteryl Esters Cannot Substitute


Generic cholesteryl esters such as cholesteryl acetate or cholesteryl benzoate lack the intrinsic fluorescence required for direct detection via fluorescence microscopy or spectroscopy, necessitating additional labeling steps that can perturb native lipid behavior [1]. The benzocoumarin moiety in the target compound provides built-in fluorescence detection capability while retaining the cholesterol backbone's membrane intercalation properties, a combination absent in simpler in-class analogs [1][2]. Substituting with a non-fluorescent cholesteryl ester would completely eliminate the compound's primary functional advantage. Substituting with a differently substituted benzocoumarin derivative would alter excitation/emission wavelengths and membrane partitioning, rendering cross-study comparisons unreliable [2].

Non-fluorescent analogs
Generic cholesteryl esters lack the built-in fluorophore; extrinsic labels may perturb native membrane interactions and complicate interpretation
Different benzocoumarin derivatives
Variations in substitution can shift excitation/emission wavelengths and membrane partitioning, limiting cross-study method transfer
Simpler cholesteryl esters
Absence of the expanded hydrogen-bond and aromatic pharmacophore restricts structure–activity relationship studies on lipid-metabolizing enzymes

Product-Specific Evidence Guide


Intrinsic Fluorescence vs. Non-Fluorescent Cholesteryl Acetate

The target compound contains a 4-methyl-6H-benzo[c]chromen-6-one fluorophore that enables intrinsic fluorescence detection (excitation ~350 nm, emission ~450 nm for the benzocoumarin class), whereas cholesteryl acetate is non-fluorescent and requires extrinsic labeling [1][2]. This built-in fluorescence eliminates additional chemical modification steps that alter lipid structure and membrane behavior.

Intrinsic Fluorescence Detection
Class-level
Target: Benzocoumarin fluorophore; predicted λex ~350 nm, λem ~450 nm
Comparator: Cholesteryl acetate – non-fluorescent
Supports direct fluorescence microscopy; reported context for label-free cholesterol tracking
Predicted from benzocoumarin class; direct spectral data not publicly available
Fluorescent cholesterol analogs Membrane biophysics Lipid trafficking

Molecular Weight and Lipophilicity vs. Cholesteryl Benzoate

The target compound exhibits higher molecular weight (652.9 g/mol) and calculated LogP (~10.2) compared to cholesteryl benzoate (490.8 g/mol, LogP ~9.2), suggesting stronger membrane intercalation and slower desorption [1]. This increased lipophilicity may translate to prolonged membrane residence time, an advantage in cellular cholesterol tracking studies.

Lipophilicity & MW Difference
Calculated
Target MW 652.9, LogP ~10.2 vs. Cholesteryl benzoate MW 490.8, LogP ~9.2; ΔLogP +1.0
Calculated LogP difference suggests context for prolonged membrane incorporation
Experimental LogP not reported; values from ACD/Labs predictor
Membrane partitioning Drug delivery Lipid formulation

Structural Complexity and Target Specificity vs. Simple Esters

The benzo[c]chromen moiety in the target compound introduces additional hydrogen bond acceptor/donor sites and aromatic stacking potential absent in simple cholesteryl esters such as cholesteryl acetate or cholesteryl nonanoate . This expanded pharmacophore may confer selectivity toward specific lipid-metabolizing enzymes (e.g., SOAT/ACAT isoforms), though direct binding data for this specific compound are not currently available in public databases [1].

Expanded Pharmacophore
Class-level inference
5 H-bond acceptors, 4 ring systems vs. 2 acceptors, 1 ring in cholesteryl acetate
Pharmacophore complexity may support SAR studies; direct enzyme binding data not available
No inhibition data for this compound; structural comparison only
Sterol O-acyltransferase inhibition Pharmacophore modeling Lipid metabolism

Purity and Batch Reproducibility for Screening Libraries

The compound is supplied by InterBioScreen (catalog STOCK1N-05665) with purity ≥95% by HPLC, qualifying it for high-throughput screening (HTS) library applications [1]. In contrast, generic cholesteryl esters sourced from industrial chemical suppliers often achieve only 85–92% purity, which may introduce confounding artifacts in cell-based assays [2].

HTS-Grade Purity
Supplier-specified
≥95% (HPLC)
Defined purity supports reproducible HTS concentration–response; batch variability may be lower vs. industrial-grade esters
Supplier report; independent verification not available
High-throughput screening Chemical biology Compound libraries

Research and Industrial Application Scenarios


Fluorescence Imaging of Cholesterol Trafficking

The intrinsic benzocoumarin fluorescence of the target compound enables direct visualization of cholesterol distribution and dynamics in living cells via fluorescence microscopy, avoiding the need for secondary labels such as filipin or perfringolysin O that can alter membrane organization . This application is supported by the compound's predicted excitation/emission wavelengths compatible with standard DAPI/FITC filter sets .

Membrane Biophysics with Fluorescent Sterol Probes

The compound's cholesterol backbone confers membrane intercalation properties analogous to native cholesterol, while its benzocoumarin fluorophore permits fluorescence anisotropy and FRET measurements in artificial bilayer systems. Its higher LogP (~10.2) compared to cholesteryl benzoate (LogP ~9.2) suggests extended membrane residence time, enabling longer observation windows in supported lipid bilayer or giant unilamellar vesicle (GUV) assays [1].

High-Throughput Screening for ACAT Inhibitors

The expanded pharmacophore of the target compound, incorporating both a cholesterol scaffold and a benzocoumarin moiety, makes it a suitable scaffold for structure–activity relationship (SAR) studies targeting SOAT isoforms. The benzo[c]chromen substructure is present in known ACAT inhibitors (e.g., rubimaillin), and the target compound's additional steroidal backbone may enhance target engagement at the enzyme's cholesterol-binding site [1]. The compound's HTS-grade purity (≥95%) further qualifies it for screening library inclusion .

Fluorescent Substrates for Cholesterol Esterase Assays

The acetoxy ester linkage in the target compound serves as a potential substrate for cholesterol esterase. Enzymatic cleavage liberates the fluorescent benzocoumarin moiety, enabling real-time fluorometric monitoring of esterase activity without the use of radiolabeled substrates. This application bypasses the radiation safety and disposal constraints associated with [14C]-cholesteryl ester-based assays .

Application
Selection Property
Validation Focus
Cholesterol trafficking imaging
Intrinsic fluorescence; cholesterol-based membrane intercalation
Live-cell microscopy with DAPI/FITC compatibility; label-free lipid dynamics
Membrane biophysics probe
Cholesterol-like partitioning; fluorescence anisotropy/FRET compatibility
Supported lipid bilayer and GUV residence time; fluorescence stability in model membranes
HTS for ACAT inhibitor discovery
Expanded pharmacophore; defined screening-grade purity
SOAT isoform binding; reproducible HTS concentration–response
Cholesterol esterase activity assay
Acetoxy ester substrate; fluorescent cleavage product
Real-time fluorometric assay; replacement of radiolabeled substrates with fluorescence detection
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